Paxillin
Overview
Description
Paxillin is a multifunctional and multidomain focal adhesion adapter protein that plays a crucial role in cell movement and migration. It serves as a scaffolding protein at focal adhesions, recruiting structural and signaling molecules involved in these processes . This compound is phosphorylated on specific tyrosine and serine residues, which activates numerous signaling cascades promoting cell migration .
Preparation Methods
Paxillin is typically studied in a biological context rather than synthesized chemically. It is a protein encoded by the PXN gene in humans. The preparation of this compound for research purposes involves recombinant DNA technology, where the gene encoding this compound is cloned into an expression vector, introduced into a host cell (such as E. coli or mammalian cells), and then expressed and purified using various chromatographic techniques .
Chemical Reactions Analysis
Paxillin undergoes phosphorylation, a type of post-translational modification, at multiple tyrosine and serine residues. This phosphorylation is mediated by kinases such as focal adhesion kinase (FAK) and Src . The phosphorylation of this compound at specific sites is crucial for its role in cell signaling and migration. Common reagents used in these reactions include ATP (as a phosphate donor) and specific kinases . The major products formed from these reactions are phosphorylated this compound molecules, which can then interact with other signaling proteins to propagate cellular responses .
Scientific Research Applications
Paxillin has a wide range of scientific research applications:
Cell Biology: this compound is extensively studied for its role in cell adhesion, migration, and cytoskeletal organization.
Cancer Research: this compound is implicated in cancer development and metastasis.
Developmental Biology: This compound is involved in various developmental processes, including embryonic development and epithelial morphogenesis.
Immunology: This compound plays a role in immune cell migration and the immune response.
Mechanism of Action
Paxillin exerts its effects by serving as a scaffold for the recruitment of various signaling and structural proteins at focal adhesions. Upon integrin engagement with the extracellular matrix, this compound is phosphorylated at specific tyrosine and serine residues, which activates signaling pathways involving small GTPases such as Cdc42, Rac1, and RhoA . These pathways regulate the reorganization of the actin cytoskeleton, leading to changes in cell shape and movement . This compound also interacts with kinases such as FAK and Src, further propagating signaling cascades that promote cell migration .
Comparison with Similar Compounds
Paxillin is unique in its multifunctional role as a focal adhesion adapter protein. Similar proteins include:
FAK (Focal Adhesion Kinase): A non-receptor protein tyrosine kinase involved in cellular adhesion and spreading processes.
This compound’s uniqueness lies in its ability to coordinate the spatial and temporal activation of signaling molecules, making it a central player in the regulation of cell movement and migration .
Properties
IUPAC Name |
11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNHBCIZLNNLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57186-25-1 | |
Record name | Paxilline from Penicillium paxilli | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.